1-(Biphenyl-4-yl)vinyl piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its biphenyl and piperidine moieties, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Biphenyl-4-yl)vinyl piperidine-1-carboxylate typically involves the Suzuki–Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general reaction conditions include:
Reagents: Biphenyl-4-boronic acid, vinyl piperidine-1-carboxylate, palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Typically conducted at room temperature to 80°C.
Reaction Time: Several hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction with optimized conditions for higher yields and purity. This includes using continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(Biphenyl-4-yl)vinyl piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogenation catalysts (e.g., palladium on carbon) can convert the vinyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-(Biphenyl-4-yl)vinyl piperidine-1-carboxylate finds applications in diverse scientific research areas, including:
Chemistry: Used as a building block in organic synthesis and the development of novel compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of advanced materials and polymers with specific properties
Mechanism of Action
The mechanism of action of 1-(Biphenyl-4-yl)vinyl piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biphenyl and piperidine moieties allow it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, influencing biological processes such as cell proliferation, apoptosis, and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
- 1-(Biphenyl-4-yl)ethyl piperidine-1-carboxylate
- 1-(Biphenyl-4-yl)methyl piperidine-1-carboxylate
- 1-(Biphenyl-4-yl)propyl piperidine-1-carboxylate
Uniqueness
1-(Biphenyl-4-yl)vinyl piperidine-1-carboxylate is unique due to its vinyl group, which imparts distinct reactivity and chemical behavior compared to its ethyl, methyl, and propyl analogs. This uniqueness makes it a valuable compound for specific applications in organic synthesis and drug discovery.
Properties
IUPAC Name |
1-(4-phenylphenyl)ethenyl piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-16(23-20(22)21-14-6-3-7-15-21)17-10-12-19(13-11-17)18-8-4-2-5-9-18/h2,4-5,8-13H,1,3,6-7,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXAZBCFRJTJGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.